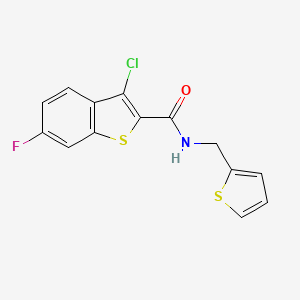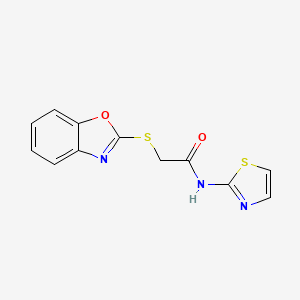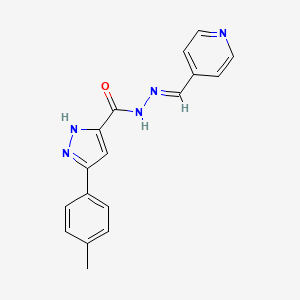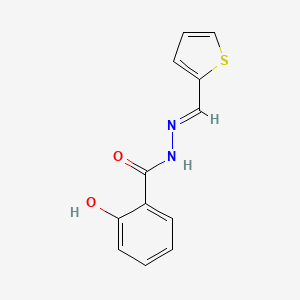![molecular formula C14H20ClN3O3 B5610205 (1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5610205.png)
(1R*,3S*)-7-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the one typically involves complex organic reactions. For instance, the synthesis of 1, 6, 7, 9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes, which shares a structural resemblance, was achieved through a diiron nonacarbonyl-assisted spirocyclization reaction (Gravestock & McKenzie, 2002).
Molecular Structure Analysis
Molecular structure analysis often involves techniques like NMR spectroscopy. For example, in the study of a related compound, NOESY NMR spectroscopy was utilized to determine the diastereomer configuration (Gravestock & McKenzie, 2002).
Chemical Reactions and Properties
Chemical reactions of similar compounds, such as pyrazole- and thiazole-annulated 3-R-1,5-dinitro-3-azabicyclo[3.3.1]nonanes, involve reductive cyclization of m-dinitroindazoles and benzothiazoles (Puchnin et al., 2012).
Physical Properties Analysis
The physical properties of these compounds are often characterized using various spectroscopic methods, such as IR, NMR, and Mössbauer spectroscopy, as seen in studies of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes (Pettinari et al., 1995).
Chemical Properties Analysis
Investigating the chemical properties can involve examining reaction mechanisms and product formations. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-based oxidation demonstrates specific reaction pathways and product characteristics (Huynh, Nguyen, & Nishino, 2017).
Eigenschaften
IUPAC Name |
(4-chloro-1,5-dimethylpyrazol-3-yl)-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-8-11(15)12(16-17(8)2)13(21)18-5-3-14(4-6-18)9(19)7-10(14)20/h9-10,19-20H,3-7H2,1-2H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKRUJSUGZOTJL-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3(CC2)C(CC3O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxy-3-methylbutyl)-N-[2-hydroxy-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5610144.png)





![2-[(5-quinolinylamino)carbonyl]benzoic acid](/img/structure/B5610194.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B5610201.png)
![2-[5-(3,4-dihydro-2H-chromen-2-yl)-1-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5610218.png)
![1-[2-oxo-2-(3-propoxypiperidin-1-yl)ethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5610225.png)
![1-(2,5-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-5-fluoro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5610233.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[3-(methylthio)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5610243.png)